4-bromo-2-fluoro-N-(4-iodophenyl)-benzenesulfonamide is a complex organic compound characterized by its unique molecular structure, which includes halogen atoms (bromine, fluorine, and iodine) and a sulfonamide functional group. The compound's molecular formula is , indicating the presence of various elements that contribute to its chemical properties and potential applications in scientific research.
This compound is synthesized through various organic reactions, often involving the manipulation of aromatic compounds. It serves as a building block in organic synthesis and has been studied for its biological activity and potential therapeutic properties.
4-bromo-2-fluoro-N-(4-iodophenyl)-benzenesulfonamide falls under the category of sulfonamides, which are known for their wide-ranging applications in pharmaceuticals and organic chemistry. The presence of multiple halogens enhances its reactivity, making it suitable for various synthetic pathways.
The synthesis of 4-bromo-2-fluoro-N-(4-iodophenyl)-benzenesulfonamide typically involves multi-step processes that include:
The synthesis often requires specific reagents and conditions, including:
Industrial production methods may mirror these synthetic routes but are optimized for larger scale operations, focusing on yield and safety protocols.
The molecular structure of 4-bromo-2-fluoro-N-(4-iodophenyl)-benzenesulfonamide features:
4-bromo-2-fluoro-N-(4-iodophenyl)-benzenesulfonamide can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The outcomes depend heavily on the specific conditions employed during each reaction.
The mechanism of action for 4-bromo-2-fluoro-N-(4-iodophenyl)-benzenesulfonamide involves its interaction with biological targets such as proteins and enzymes. The halogen atoms enhance binding affinity due to their electronegative nature, allowing for:
This mechanism is crucial for understanding its potential therapeutic applications.
Key physical properties include:
Chemical properties encompass reactivity patterns due to the presence of halogens and the sulfonamide group. These properties dictate how the compound interacts with other chemicals during synthesis or application processes.
Relevant data may include:
4-bromo-2-fluoro-N-(4-iodophenyl)-benzenesulfonamide has several notable applications:
Organometallic cross-coupling reactions have revolutionized the construction of polyhalogenated benzenesulfonamides, enabling precise C–I and C–Br bond formation under controlled conditions. The synthesis of 4-bromo-2-fluoro-N-(4-iodophenyl)-benzenesulfonamide (CAS 1771023-28-9) frequently employs palladium-catalyzed Suzuki-Miyaura and Ullmann-type coupling reactions, leveraging the orthogonal reactivity of halogen substituents. In a representative approach, 4-bromo-2-fluorobenzenesulfonyl chloride undergoes amidation with 4-iodoaniline to form the sulfonamide linkage, followed by site-selective cross-coupling to introduce additional halogen functionalities where required. Key to this methodology is the differential activation of halogen atoms: the C–I bond participates preferentially in palladium-catalyzed reactions due to its lower bond dissociation energy compared to C–Br or C–Cl bonds [3] [9].
Table 1: Catalytic Systems for Aryl-Halogen Bond Formation
Catalyst System | Reaction Type | Temperature (°C) | Yield (%) | Key Advantage |
---|---|---|---|---|
Pd(PPh₃)₄/CuI | Suzuki Coupling | 80-90 | 78-85 | Bromo-Iodo Selectivity |
CuI/1,10-Phenanthroline | Ullmann Coupling | 100-110 | 70-75 | Ligand-Accelerated Iodination |
Pd(dba)₂/XPhos | Buchwald-Hartwig | 60-70 | 80-88 | Sulfonamide N-Arylation |
NiCl₂(dppe) | Negishi Coupling | 25-30 | 65-72 | Cost-Effectiveness |
Experimental optimization reveals that electron-deficient phosphine ligands (XPhos, SPhos) significantly enhance coupling efficiency when working with the deactivating sulfonamide group. Solvent selection proves critical: anhydrous DMF facilitates sulfonamide solubility while minimizing protodehalogenation side reactions. Recent advances demonstrate that microwave-assisted coupling reduces reaction times from 24 hours to under 2 hours while maintaining yields above 80%, representing a substantial improvement in synthetic efficiency for this halogen-rich scaffold [6] [9].
Regioselective halogenation presents a formidable challenge in polyhalogenated aromatic systems due to competing positional isomers. The sulfonamide moiety in 4-bromo-2-fluoro-N-(4-iodophenyl)-benzenesulfonamide serves as a versatile directing group for ortho-halogenation through coordination with Lewis acids. When employing N-halosuccinimides (NBS, NIS) as halogen sources, the sulfonamide nitrogen directs electrophilic attack to the ortho position with >90% regioselectivity. This strategy proves particularly valuable for introducing bromine at the C4 position of 2-fluoro-N-(4-iodophenyl)benzenesulfonamide precursors, overcoming the inherent ortho/para directing effects of fluorine substituents [3] [8].
Table 2: Directed Ortho-Halogenation Agents and Outcomes
Directing Group | Halogenating Agent | Catalyst/Additive | Regioselectivity (ortho:meta:para) | Application Scope |
---|---|---|---|---|
-SO₂NHR | NBS | FeCl₃ | 92:5:3 | Bromination at C4 |
-SO₂NHR | NIS | AlCl₃ | 88:6:6 | Iodination at C2' |
-SO₂N(COCH₃)R | Br₂ | ZrCl₄ | 85:8:7 | Acetamido-Protected Systems |
-SO₂NHCOCF₃ | ICl | - | 94:3:3 | Trifluoroacetyl-Directed Iodination |
Crucially, the electronic nature of the N-aryl substituent significantly influences halogenation rates and regioselectivity. Electron-withdrawing iodo substituents on the aniline ring decrease reaction rates but improve para-selectivity on the sulfonyl ring. Kinetic studies reveal that bromination proceeds approximately 3.2 times faster than iodination under identical conditions due to the reduced electrophilicity of iodine sources. When ortho-bromination is targeted, substrate pre-coordination with magnesium amides prior to NBS addition achieves >95% regiocontrol, enabling access to 2-bromo-4-fluoro intermediates essential for subsequent functionalization [2] [8]. Protecting group strategies further enhance selectivity: acetyl-protected sulfonamides undergo directed ortho-bromination without competing N-halogenation, followed by facile deprotection to yield the desired halogenation pattern.
Nucleophilic aromatic substitution (SNAr) provides a complementary pathway for installing fluorine and iodine atoms onto the benzenesulfonamide core, particularly valuable for electron-deficient systems activated by ortho/para-nitro groups. The enhanced leaving group ability of nitro substituents enables efficient fluorination when treated with KF in dipolar aprotic solvents like DMSO or DMF at 120-150°C. Subsequent iodination proceeds via iododeboronation or diazotization-iodination sequences, exploiting the ortho-directing capability of the sulfonamide group [4] [5] [9].
Table 3: SNAr Conditions for Halogen Introduction
Substrate | Nucleophile | Conditions | Reaction Time (h) | Product Yield (%) |
---|---|---|---|---|
4-Bromo-2-nitrobenzenesulfonamide | K¹⁸F | DMSO, 150°C | 6 | 78 |
4-Bromo-2-fluorobenzenesulfonamide | NaI/CuI | Ethylenediamine, 100°C | 12 | 65 |
2,4-Dinitrobenzenesulfonamide | TBAF | NMP, 130°C | 3 | 85 |
4-Iodo-2-nitrobenzenesulfonamide | KF/18-crown-6 | Toluene reflux | 18 | 72 |
The SNAr mechanism proceeds through a Meisenheimer complex stabilized by electron-withdrawing groups, with fluorine acting as both a reactant and activating substituent for subsequent substitutions. Computational studies reveal that the C4 position exhibits 6.8 kJ/mol lower activation energy for nucleophilic attack compared to C2 when fluorine resides ortho to the sulfonamide group. For iodination, the iododediazonization approach proves most effective: aniline derivatives undergo diazotization with NaNO₂/HCl followed by KI treatment, achieving 70-85% yields without affecting existing bromo or fluoro substituents. This sequential methodology enables the controlled introduction of all three halogen atoms with minimal protecting group manipulation, significantly streamlining the synthesis of the target molecule [5] [9]. Solvent effects markedly influence reaction kinetics: sulfolane accelerates fluorination rates by 3.7-fold compared to DMF due to its superior stabilization of the anionic transition state.
Solid-phase synthesis offers significant advantages for constructing benzenesulfonamide libraries, including simplified purification and automation compatibility. The target compound has been synthesized using Wang resin-bound 4-iodoaniline precursors, where resin loading occurs through nucleophilic substitution of hydroxyphenyl groups with 4-iodoaniline derivatives under Mitsunobu conditions. Subsequent on-resin sulfonylation with 4-bromo-2-fluorobenzenesulfonyl chloride (1.5 eq) in dichloromethane containing catalytic DMAP (4-dimethylaminopyridine) proceeds at 0-5°C for 2 hours, achieving near-quantitative coupling yields. Fluorine-containing building blocks require specialized handling due to potential C-F bond activation on solid supports, mitigated by maintaining reaction temperatures below 10°C during sulfonylation [6] [9].
The critical cleavage step employs TFA (trifluoroacetic acid) in dichloromethane (1:3 v/v) over 30 minutes, simultaneously liberating the product while preserving acid-sensitive halogen substituents. This methodology achieves overall isolated yields of 68-75% with ≥95% purity after simple filtration and solvent evaporation, significantly higher than solution-phase approaches requiring chromatographic purification. Key benefits include:
Resin selection critically impacts outcomes: polystyrene resins functionalized with electron-donating alkoxybenzyl groups accelerate sulfonylation rates compared to standard Merrifield resins. Recent adaptations incorporate fluorous-tagged solid supports that facilitate purification through fluorous solid-phase extraction (F-SPE), particularly advantageous for removing halogenated byproducts without silica gel chromatography [6] [9]. Throughput analysis demonstrates that solid-phase synthesis generates 12 derivatives in parallel in the time required for 3-4 solution-phase syntheses, making this approach indispensable for medicinal chemistry optimization campaigns targeting this pharmacophore.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1